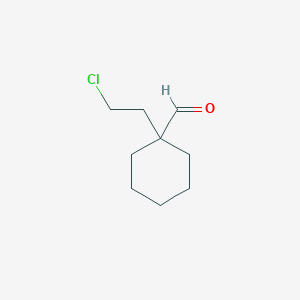

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde

Description

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde (CAS: 1935649-24-3) is a cyclohexane derivative featuring a carbaldehyde group at the 1-position and a 2-chloroethyl substituent. Its molecular formula is C₉H₁₃ClO, with a molecular weight of 172.65 g/mol .

Properties

Molecular Formula |

C9H15ClO |

|---|---|

Molecular Weight |

174.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H15ClO/c10-7-6-9(8-11)4-2-1-3-5-9/h8H,1-7H2 |

InChI Key |

SPVFLQGPOXPDLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCCl)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)cyclohexane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclohexanone with 2-chloroethyl magnesium bromide, followed by oxidation to form the aldehyde group. Another approach is the chlorination of cyclohexane followed by formylation using formic acid or formyl chloride under specific conditions. Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Condensation: The aldehyde group can participate in condensation reactions, such as the aldol condensation, to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The aldehyde group can also react with amino groups in proteins, leading to the formation of Schiff bases and subsequent biological effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 4-chlorophenyl analog (logP ~3.5 estimated) is more lipophilic than the parent compound, enhancing membrane permeability .

- Reactivity : The methoxyphenyl derivative’s electron-donating group reduces electrophilicity at the aldehyde compared to the chloroethyl variant .

Stability and Degradation

- This compound : Likely prone to hydrolysis under aqueous conditions, releasing hydrochloric acid and forming cyclohexene derivatives.

- Nitrosourea Analogs : Rapid degradation in plasma (half-life ~5 minutes) via hydroxydiazoalkane and isocyanate intermediates .

Biological Activity

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by its chloroethyl and aldehyde functional groups. These groups are significant in determining the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may act through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes that are crucial for cellular metabolism.

- Receptor Modulation : The compound may bind to receptors, altering signaling pathways that affect cell function.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting a role in anticancer therapy.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects. For instance, a study demonstrated that related compounds with similar structures displayed IC50 values indicating effective inhibition of cancer cell growth.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | Canine B-cell leukemia (GL-1) | 18.43 ± 1.46 |

| Related compound | Canine B-cell chronic leukemia (CLB70) | 11.40 ± 0.40 |

This suggests that the compound could be further explored for its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, there is evidence supporting the antimicrobial activity of this compound. A study indicated selectivity towards certain bacterial strains, including Proteus mirabilis, which could be beneficial in developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological effects of compounds related to this compound:

-

Study on Erythrocyte Membrane Interactions :

- Researchers evaluated how similar compounds affected erythrocyte membranes, focusing on membrane fluidity and lipid packing.

- Results indicated minimal hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications.

-

Antiproliferative Studies :

- A series of experiments were conducted to assess the antiproliferative effects on various cancer cell lines.

- The findings highlighted the need for further structural optimization to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.